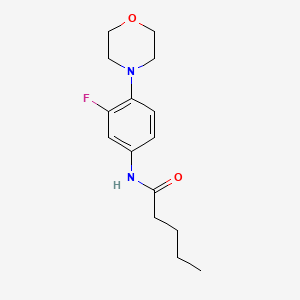

N-(3-fluoro-4-morpholinophenyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-fluoro-4-morpholinophenyl)pentanamide” is a chemical compound with the molecular formula C15H21FN2O2 and a molecular weight of 280.34 . It is an important intermediate in the synthesis of certain pharmaceuticals .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This is followed by the reduction of its nitro group with Fe/NH4Cl . Another method involves the reaction of methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is subsequently converted to "this compound" .Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions to form new compounds. For instance, it can react with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates to produce a series of new sulfonamides and carbamates, respectively .Scientific Research Applications

Biochemical Applications

N-(3-fluoro-4-morpholinophenyl)pentanamide and its derivatives have been explored for their biochemical properties and applications. For instance, studies on differential polarized phase fluorometry have utilized related compounds to investigate depolarizing rotations in lipid bilayers, offering insights into the behavior of fluorophores within biological membranes (Lakowicz, Prendergast, & Hogen, 1979). Such research contributes to our understanding of membrane dynamics and the function of embedded molecules.

Molecular Biology Applications

In molecular biology, morpholino oligomers , a category to which this compound is related, have shown promise in modulating gene expression . Studies have demonstrated the potential of these compounds in dystrophin restoration for Duchenne muscular dystrophy patients through systemic phosphorodiamidate morpholino oligomer treatment, highlighting their therapeutic applications in genetic disorders (Çırak et al., 2011).

Pharmacological Applications

Pharmacologically, certain derivatives have been evaluated for their efficacy in cancer treatment, with synthesis research aiming at producing potent molecules for therapeutic use. A study on the synthesis of a key intermediate of atorvastatin showcases the pharmaceutical synthesis applications of compounds within this chemical family (Zhou Kai, 2010). Additionally, lysosome-targetable fluorescent probes for imaging trivalent cations in living cells have been developed using morpholine-type naphthalimide chemsensors, indicating the utility of these compounds in cellular imaging and diagnostics (Ye et al., 2019).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “N-(3-fluoro-4-morpholinophenyl)pentanamide” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZBMBIOMIRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2775516.png)

![5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2775517.png)

![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)